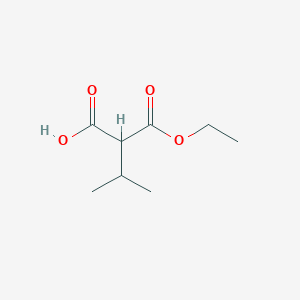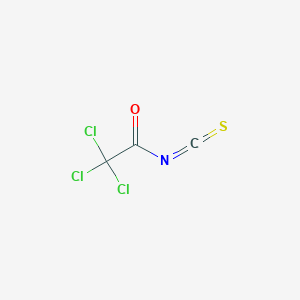
L-alpha-Amino-1H-pyrrole-1-hexanoic acid
説明
L-alpha-Amino-1H-pyrrole-1-hexanoic acid, also known as APHA , is an amino acid derivative . Its chemical formula is C10H16N2O2 . The molecule consists of 30 atoms , including 16 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . APHA is characterized by a pyrrole ring and an amino group attached to a hexanoic acid chain.
科学的研究の応用
Transition-Metal-Free Synthesis
L-alpha-Amino-1H-pyrrole-1-hexanoic acid plays a role in the transition-metal-free synthesis of pyrrolo[1,2-a]quinoxalines. Liu et al. (2017) demonstrated an efficient protocol for synthesizing these compounds from readily available α-amino acids, showing broad functional group tolerance and forming new C-C and C-N bonds (Liu et al., 2017).
Fluorescent Protecting Group
Rasolonjatovo and Sarfati (1998) developed a fluorescent protecting group based on 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, a derivative of levulinic acid, for hydroxyl group protection. This group is applicable in a new DNA sequencing method and can be easily removed under mild conditions (Rasolonjatovo & Sarfati, 1998).
Preparation of Alpha-Deuterated Amino Acids
Feeney et al. (1990) utilized a method involving the pyridoxal/2H2O exchange reaction of alpha-CH of amino acids, including L-alpha-Amino-1H-pyrrole-1-hexanoic acid, for preparing alpha-deuterated amino acids. This method aids in the selective incorporation of these acids into proteins, useful for NMR spectroscopic studies (Feeney et al., 1990).
Protein Bound Lysine-Derived Pyrroles
Pellegrino et al. (2000) explored the formation of protein-bound lysine-derived galactosyl and glucosyl pyrroles. They identified specific compounds in enzymatic hydrolysates from heated model systems, providing insights into the Maillard reaction and advanced glycosylation end-products (Pellegrino, De Noni, & Cattaneo, 2000).
HPLC/UV Detection of Amino Acids
Gatti et al. (2010) discussed the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent for HPLC analysis of amino acids. This method allows for the separation and detection of amino acid derivatives, highlighting its analytical utility (Gatti, Gioia, Leoni, & Andreani, 2010).
特性
IUPAC Name |
2-amino-6-pyrrol-1-ylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-9(10(13)14)5-1-2-6-12-7-3-4-8-12/h3-4,7-9H,1-2,5-6,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCPIDDKLUDCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-alpha-Amino-1H-pyrrole-1-hexanoic acid | |
CAS RN |
156539-32-1 | |
| Record name | L-alpha-Amino-1H-pyrrole-1-hexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4Ar,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B1652581.png)





![2-((Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)thiazole](/img/structure/B1652591.png)





![2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1652601.png)
